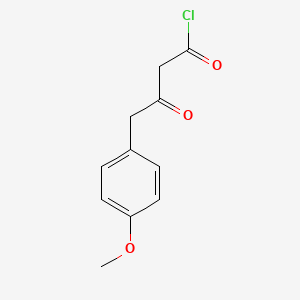

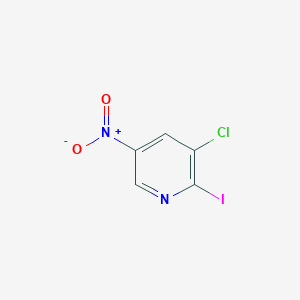

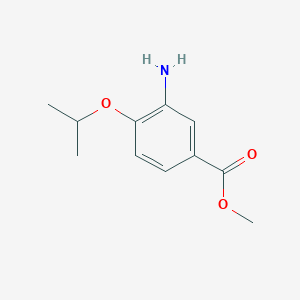

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Overview

Description

The compound “4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” is a potent and selective Met kinase inhibitor . It is also known as BMS-777607 . It has been used in the treatment of various cancers, including leukemia, non-small cell lung cancer, glioblastoma, melanoma, prostate cancer, breast cancer, colon cancer, gastric cancer, pituitary adenomas, and rhabdomyosarcomas .

Molecular Structure Analysis

The molecular structure of “4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” is complex and involves several functional groups. The crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-met in complex with this compound has been studied .Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

The compound is used as a potent and selective inhibitor of the Met kinase superfamily . It has been identified as a key component in the development of a drug known as BMS-777607 .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of BMS-777607 . The specific experimental procedures and technical details are not provided in the source .

Results or Outcomes

The resulting drug, BMS-777607, demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration . Due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, BMS-777607 has been advanced into phase I clinical trials .

2. Crystal Structure Analysis

Specific Scientific Field

This application is in the field of Structural Biology .

Summary of the Application

The compound is used in the analysis of the crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor C-MET .

Methods of Application or Experimental Procedures

The compound was used in complex with the tyrosine kinase domain of the hepatocyte growth factor receptor C-MET for X-ray diffraction analysis . The resolution of the analysis was 2.50 Å .

Results or Outcomes

The analysis provided valuable insights into the structure of the tyrosine kinase domain of the hepatocyte growth factor receptor C-MET .

3. Synthesis of BMS-777607

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

The compound is used in the synthesis of BMS-777607, a selective and orally efficacious inhibitor of the Met kinase superfamily .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of BMS-777607 . The specific experimental procedures and technical details are not provided in the source .

Results or Outcomes

BMS-777607 demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration . It has been advanced into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles .

4. Antimicrobial and Cytotoxic Activities

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

A series of novel 1,2,3-thiadiazolo-5-carboxylic acid hydrazide Schiff’s bases were prepared starting from ethyl-4,4,4-trifluoroacetoacetate and ethyl carbazate in four steps . All the compounds were screened for antibacterial activity against various bacterial strains at 150 μg/ml concentration .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of a series of novel 1,2,3-thiadiazolo-5-carboxylic acid hydrazide Schiff’s bases . The specific experimental procedures and technical details are not provided in the source .

5. Pharmaceutical Compositions

Specific Scientific Field

This application is in the field of Pharmaceutical Sciences .

Summary of the Application

The compound is used in the formulation of pharmaceutical compositions . These compositions comprise salts and crystalline forms of the compound .

Methods of Application or Experimental Procedures

The compound is used in the preparation of pharmaceutical compositions, which can be used to treat cancer and other proliferative diseases . The specific experimental procedures and technical details are not provided in the source .

Results or Outcomes

The pharmaceutical compositions comprising the compound have been found to be effective in treating cancer and other proliferative diseases .

6. Synthesis of Novel Schiff’s Bases

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

The compound is used in the synthesis of novel 1,2,3-thiadiazolo-5-carboxylic acid hydrazide Schiff’s bases . These bases were screened for antibacterial activity against various bacterial strains .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of a series of novel 1,2,3-thiadiazolo-5-carboxylic acid hydrazide Schiff’s bases . The specific experimental procedures and technical details are not provided in the source .

Safety And Hazards

Future Directions

The compound “4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” has been advanced into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles . Future research may focus on further understanding its mechanism of action and potential applications in cancer treatment .

properties

IUPAC Name |

4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c1-2-18-10-7-15(14-11(10)12(16)17)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRVFNZBVRWBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B1415186.png)

![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1415193.png)

![N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1415194.png)